N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce amines.
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an enzyme inhibitor and may be used in studies related to enzyme kinetics and inhibition.
Medicine: Due to its potential biological activity, it is investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the ethoxy group and the quinoline moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-19-11-7-4-8-15(19)13-21-23-20(24)17-12-14(2)22-18-10-6-5-9-16(17)18/h4-13H,3H2,1-2H3,(H,23,24)/b21-13+ |
InChI Key |
NXDPDQVFOYLPEI-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
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